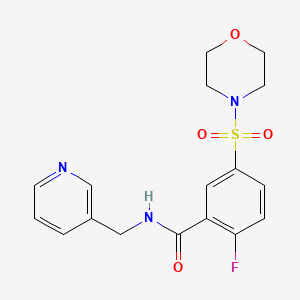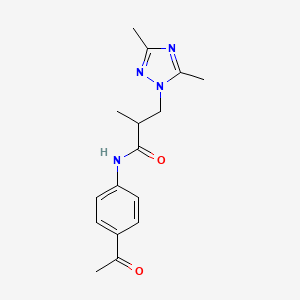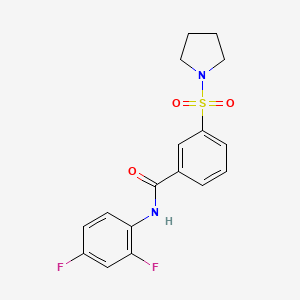
2-fluoro-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide
Descripción general
Descripción
2-fluoro-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide, also known as FMSB, is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling, and its inhibition has been proposed as a potential therapy for type 2 diabetes and obesity. In recent years, FMSB has gained attention as a promising lead compound for drug development in this field.
Mecanismo De Acción
PTP1B is a negative regulator of insulin signaling, and its inhibition by 2-fluoro-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide leads to increased insulin sensitivity and glucose uptake in target tissues. This compound binds to the catalytic domain of PTP1B and blocks its activity, leading to increased phosphorylation of insulin receptor substrate 1 (IRS-1) and downstream signaling molecules such as Akt and GLUT4.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. In addition, this compound has been shown to reduce body weight and adiposity in obese mice, possibly through its effects on energy metabolism and lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-fluoro-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide is a highly potent and selective inhibitor of PTP1B, making it a valuable tool for studying the role of this protein in insulin signaling and glucose homeostasis. However, this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. In addition, further studies are needed to determine the optimal dose and dosing regimen for this compound in animal models and human subjects.
Direcciones Futuras
There are several potential future directions for research on 2-fluoro-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide and its therapeutic applications. One area of interest is the development of more potent and selective PTP1B inhibitors based on the structure of this compound. Another area of interest is the investigation of the effects of this compound on other metabolic pathways and signaling pathways that may be involved in the development of type 2 diabetes and obesity. Finally, clinical trials are needed to determine the safety and efficacy of this compound as a therapeutic agent for these conditions.
Aplicaciones Científicas De Investigación
2-fluoro-5-(4-morpholinylsulfonyl)-N-(3-pyridinylmethyl)benzamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. In vitro studies have shown that this compound is a potent inhibitor of PTP1B, with an IC50 value of 0.3 nM. In addition, this compound has been shown to enhance insulin signaling in adipocytes, muscle cells, and liver cells, leading to improved glucose uptake and glycemic control.
Propiedades
IUPAC Name |
2-fluoro-5-morpholin-4-ylsulfonyl-N-(pyridin-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-16-4-3-14(26(23,24)21-6-8-25-9-7-21)10-15(16)17(22)20-12-13-2-1-5-19-11-13/h1-5,10-11H,6-9,12H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDAHMZUFAFERA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NCC3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chlorophenyl)-2-{1-[(4-methyl-1-piperazinyl)acetyl]-3-oxo-2-piperazinyl}acetamide](/img/structure/B4444968.png)
![N-{1-[(4-ethyl-1-piperazinyl)carbonyl]propyl}-N-(4-fluorophenyl)methanesulfonamide](/img/structure/B4444981.png)
![5-[(3-{[methyl(phenyl)amino]carbonyl}phenyl)amino]-5-oxopentanoic acid](/img/structure/B4444983.png)

![5-[(4-chloro-2-methylphenoxy)methyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4444995.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-(methylthio)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide](/img/structure/B4445022.png)
![N-[4-(acetylamino)phenyl]-2-(2-naphthyloxy)propanamide](/img/structure/B4445026.png)
![1-(3-fluorobenzoyl)-N-{2-[(propylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4445034.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4445037.png)
![3-methyl-4-{[(4-methylphenyl)sulfonyl]amino}-N-(4-pyridinylmethyl)benzamide](/img/structure/B4445047.png)
![N-allyl-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B4445050.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-difluoro-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4445057.png)
